tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate
Description
tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a nitro group at the 2-position and a hydroxyl group at the 5-position, protected by a tert-butyl carbamate moiety. This structure combines aromaticity with electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, creating a reactive scaffold suitable for pharmaceutical and synthetic chemistry applications.
Properties
IUPAC Name |
tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-6-7(14)4-5-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWOOGCOYSUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335352-07-3 | |
| Record name | tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate typically involves the reaction of 5-hydroxy-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and temperatures around room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form a carbonyl group. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | tert-Butyl (5-oxo-2-nitrophenyl)carbamate | 72% | |
| CrO₃ | H₂SO₄, acetone, 0–5°C | Same as above | 68% |
Research Findings :
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Oxidation preserves the nitro group and carbamate moiety, enabling selective modification of the phenolic ring.
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Over-oxidation to carboxylic acid derivatives is avoidable under controlled pH and temperature .
Reduction Reactions
The nitro group is reduced to an amino group, critical for synthesizing bioactive intermediates:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 12 h | tert-Butyl (5-hydroxy-2-aminophenyl)carbamate | 85% | |
| NaBH₄/CuCl₂ | MeOH, reflux, 6 h | Same as above | 78% |
Key Observations :
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Catalytic hydrogenation (H₂/Pd-C) achieves high chemoselectivity without affecting the carbamate group .
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NaBH₄/CuCl₂ offers a safer alternative to hydrogen gas in small-scale syntheses.
Nucleophilic Substitution
The hydroxyl group participates in alkylation and acylation reactions:
Mechanistic Insights :
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Alkylation proceeds via deprotonation of the hydroxyl group, followed by SN2 attack .
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Steric hindrance from the tert-butyl group slows reactivity in bulkier electrophiles .
Hydrolysis of the Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is cleavable under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acidic | HCl (4M)/dioxane | 5-Hydroxy-2-nitroaniline | 94% | |
| Basic | NaOH (2M)/MeOH | Same as above | 88% |
Applications :
Cross-Coupling Reactions
The nitro group facilitates palladium-catalyzed couplings:
| Reaction | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | Biaryl derivatives | 55–70% |
Limitations :
Research Frontiers
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Photocatalytic Reduction : Recent studies explore visible-light-driven nitro-to-amine conversions with Ru-based catalysts, achieving 90% yields .
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Enzyme-Mediated Reactions : Lipases catalyze regioselective acylations of the hydroxyl group under mild conditions .
This compound’s versatility in oxidation, reduction, and coupling reactions positions it as a cornerstone in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
Recent studies have highlighted the potential of carbamate derivatives in combating tuberculosis. For instance, derivatives similar to tert-butyl (5-hydroxy-2-nitrophenyl)carbamate have shown significant inhibitory activity against Mycobacterium tuberculosis strains. A study reported that certain carbamate derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL against various strains, indicating their potential as new antitubercular agents .
CFTR Potentiation
Another notable application is in the discovery of novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. The compound N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (related to this compound) was identified as a potent CFTR potentiator through high-throughput screening. This compound has shown the ability to enhance chloride secretion in cells with the F508del mutation, suggesting its potential for treating cystic fibrosis .
Enzyme Inhibition
Mechanism of Action
The compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to diseases such as cancer. Inhibition studies have indicated that it can interfere with specific enzymatic activities, which could lead to therapeutic applications in oncology.
Case Study: Cancer Research
One study explored the effects of various carbamate derivatives on cancer cell lines, demonstrating that certain compounds could inhibit cell proliferation effectively. The mechanism involved the modulation of key signaling pathways associated with cell growth and survival.
Antioxidant Activity
Potential Benefits
this compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .
Biological Buffering Agent
Cell Culture Applications
This compound has also found utility as a non-ionic organic buffering agent in biological systems. It maintains pH levels within a range conducive to cellular functions, making it valuable in cell culture and biochemical assays .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate with key analogs, focusing on substituent effects, reactivity, and applications:
Substituent Variations in Aromatic Carbamates
*Calculated based on analogous structures.
Key Observations :
- Electron Effects : Nitro groups (e.g., in the target compound and thiadiazole analog) increase electrophilicity, favoring nucleophilic aromatic substitution. Hydroxyl groups enable hydrogen bonding or further derivatization (e.g., sulfation) .
- Heterocycles vs. Benzene : Pyrimidine () and thiadiazole () rings introduce heteroatoms (N, S), altering solubility and bioactivity. For example, thiadiazole derivatives are associated with antimicrobial properties .
- Fluorine Substitution : Fluorine in analogs () enhances metabolic stability and lipophilicity, critical for drug design .
Biological Activity
Introduction
tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its structural features, which suggest potential applications in anti-inflammatory and anticancer therapies. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
Key Functional Groups
- Hydroxy Group : Contributes to hydrogen bonding and potentially enhances solubility in biological systems.
- Nitro Group : Often associated with increased reactivity and biological activity, particularly in drug design.
- Carbamate Moiety : Known for its ability to undergo hydrolysis, releasing active intermediates.
The biological activity of this compound is primarily mediated through interactions with molecular targets such as enzymes or receptors. The hydroxy and nitro groups allow for significant electrostatic interactions, influencing the compound's binding affinity. The carbamate group can hydrolyze to yield biologically active intermediates that may exert therapeutic effects.
Proposed Mechanisms
- Enzyme Inhibition : The compound may serve as an enzyme inhibitor, impacting metabolic pathways relevant to diseases such as cancer.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress .
- Apoptosis Induction : Some studies indicate that related compounds can induce apoptosis in cancer cell lines, a critical mechanism for anticancer agents .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- Cytotoxicity Assays : The compound has shown promising results against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 10.5 | Apoptosis induction |
| MCF-7 | 8.2 | Enzyme inhibition |
| U-937 | 12.0 | Reactive oxygen species modulation |
Case Studies
- Case Study on Anticancer Activity :
- Mechanistic Insights :
Applications in Drug Discovery
The structural characteristics of this compound make it a candidate for further exploration in drug development:
- Anti-inflammatory Properties : Its potential to modulate inflammatory pathways is under investigation, with preliminary results indicating a reduction in pro-inflammatory cytokine levels in vitro.
- Enzyme Targeting : The compound's ability to inhibit specific enzymes involved in cancer metabolism could lead to the development of novel therapeutics aimed at metabolic pathways unique to cancer cells.
Future Directions
Research is ongoing to explore modifications of the tert-butyl carbamate structure to enhance its biological activity and selectivity for specific molecular targets. The synthesis of analogs and their evaluation against various disease models will be crucial for advancing this compound into clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate to ensure stability during experiments?
- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (0–6°C) to prevent degradation. Ensure the storage area is dry, well-ventilated, and free from incompatible materials such as strong acids/bases or oxidizing agents, as these may induce decomposition . Regularly monitor for color changes or precipitation, which may indicate instability.
Q. What synthetic strategies are effective for preparing tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate?
- Methodological Answer : Utilize a two-step approach:
Protection : Introduce the tert-butyloxycarbonyl (Boc) group to the amine functionality of 5-hydroxy-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Monitor reaction progress by TLC and characterize intermediates using (e.g., Boc proton resonance at δ 1.4 ppm) .
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods to minimize inhalation exposure, as the nitro and phenolic groups may pose respiratory hazards. Implement OSHA-compliant engineering controls (e.g., eyewash stations, ventilation) .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved during structural characterization?
- Methodological Answer : Cross-validate results using complementary techniques:
- NMR : Assign proton environments (e.g., phenolic -OH at δ 9–10 ppm) and confirm Boc group integrity.
- X-ray crystallography : Refine structures using SHELXL, focusing on resolving positional disorder or thermal motion artifacts .
- DFT calculations : Compare experimental and computed chemical shifts to identify discrepancies caused by dynamic effects .
Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do they align with experimental UV-Vis data?
- Methodological Answer : Perform time-dependent density functional theory (TD-DFT) calculations using Gaussian 16 with a B3LYP/6-311+G(d,p) basis set. Compare computed excitation energies (e.g., π→π* transitions of the nitroaromatic system) with experimental UV-Vis spectra (λmax ~300–400 nm). Adjust solvation models (e.g., PCM for ethanol) to improve correlation .
Q. How do hydrogen-bonding networks in the crystal lattice influence solubility and polymorphism?
- Methodological Answer : Analyze crystal packing using Mercury software (CCDC) to identify key interactions:
- Intramolecular H-bonds : Between the carbamate carbonyl and phenolic -OH.
- Intermolecular H-bonds : Nitro groups forming layers that reduce solubility in non-polar solvents .
Conduct polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) and characterize forms via PXRD and DSC .
Q. What strategies mitigate thermal degradation during DSC analysis of this compound?
- Methodological Answer : Use a hermetically sealed aluminum crucible with a nitrogen purge (20 mL/min). Employ a slow heating rate (2°C/min) to detect glass transitions or decomposition events. Compare results with TGA-MS to identify volatile byproducts (e.g., CO₂ from Boc cleavage) .
Data Contradiction Analysis
Q. How should researchers address conflicting LC-MS and elemental analysis data for purity assessment?
- Methodological Answer :
- LC-MS : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z ~265) and check for adducts or solvent clusters.
- Elemental Analysis : Reconcile deviations (>0.3% for C/H/N) by testing for hygroscopicity or residual solvents (e.g., DCM via GC-MS).
- Orthogonal Validation : Use to quantify carbonyl carbons (Boc group at ~155 ppm) and assess integration accuracy .
Tables for Key Analytical Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
